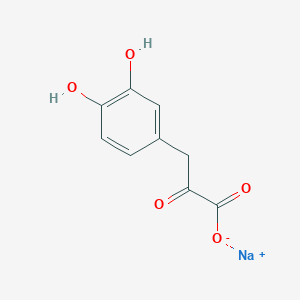
Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate: is a chemical compound known for its diverse applications in scientific research and industryThis compound exhibits significant biological activities, including antioxidant and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate can be synthesized through various chemical reactions. One common method involves the reaction of 3,4-dihydroxyphenylacetic acid with sodium hydroxide in an aqueous solution. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps such as crystallization or chromatography to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.
Substitution: The phenolic hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Cardiovascular Protection: The compound relaxes coronary arteries and exhibits anticoagulant effects, improving blood flow and reducing the risk of cardiovascular events.
Comparison with Similar Compounds
- Caffeic Acid
- L-DOPA
- Rutin
Properties
Molecular Formula |
C9H7NaO5 |
|---|---|
Molecular Weight |
218.14 g/mol |
IUPAC Name |
sodium;3-(3,4-dihydroxyphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C9H8O5.Na/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,10-11H,4H2,(H,13,14);/q;+1/p-1 |
InChI Key |
MEGQDXVOLDKUPI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















